molecular formula C11H18Cl2N2OS B14675028 Thiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride CAS No. 41288-03-3

Thiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride

Cat. No.: B14675028
CAS No.: 41288-03-3
M. Wt: 297.2 g/mol
InChI Key: OMIHMYNWDWUMGW-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a pyridyloxypropyl group attached to the thiazolidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride typically involves the reaction of thiazolidine with 3-(3-pyridyloxy)propyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Thiazolidine+3-(3-pyridyloxy)propyl chlorideThiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride\text{Thiazolidine} + \text{3-(3-pyridyloxy)propyl chloride} \rightarrow \text{this compound} Thiazolidine+3-(3-pyridyloxy)propyl chloride→Thiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.

Scientific Research Applications

Thiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine: The parent compound without the pyridyloxypropyl group.

    3-(3-pyridyloxy)propyl chloride: The precursor used in the synthesis of the target compound.

    Thiazolidine derivatives: Other derivatives with different substituents on the thiazolidine ring.

Uniqueness

Thiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride is unique due to the presence of the pyridyloxypropyl group, which imparts specific chemical and biological properties. This makes it distinct from other thiazolidine derivatives and useful in various research applications.

Properties

CAS No.

41288-03-3

Molecular Formula

C11H18Cl2N2OS

Molecular Weight

297.2 g/mol

IUPAC Name

3-(3-pyridin-3-yloxypropyl)-1,3-thiazolidine;dihydrochloride

InChI

InChI=1S/C11H16N2OS.2ClH/c1-3-11(9-12-4-1)14-7-2-5-13-6-8-15-10-13;;/h1,3-4,9H,2,5-8,10H2;2*1H

InChI Key

OMIHMYNWDWUMGW-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CCCOC2=CN=CC=C2.Cl.Cl

Origin of Product

United States

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